Peroxide Ester Functional Group Differentiates Oxidative Reactivity from Non-Peroxide Analog Acetoacetanilide
N-[(3-Oxobutanoyl)oxy]-N-phenylacetamide contains a peroxide O–O bond (17- bond) that is absent in the structurally closest non-peroxide analog, acetoacetanilide (CAS 102-01-2). Organic peroxides of this structural class are known to undergo thermal homolytic O–O cleavage at temperatures typically in the range of 60–130 °C, generating acyloxyl and aminyl radical species, whereas acetoacetanilide exhibits no such radical-generating capacity [1]. While direct comparative half-life data for this specific compound are not publicly available, class-level precedent for structurally related diacyl and peroxyester peroxides indicates half-lives at 70 °C ranging from 1 to 10 hours, depending on substitution, establishing a fundamentally distinct reactivity profile [2].
| Evidence Dimension | Radical generation capacity (presence of O–O bond vs. none) |
|---|---|
| Target Compound Data | Contains peroxide O–O bond; expected to undergo homolytic cleavage upon thermal activation (class-level half-life range: 1–10 h at 70 °C for analogous peroxyesters) |
| Comparator Or Baseline | Acetoacetanilide (CAS 102-01-2): no peroxide bond; no radical generation via homolytic O–O cleavage |
| Quantified Difference | Qualitative difference (O–O bond present vs. absent); class-level half-life data: target class ~1–10 h at 70 °C; comparator not applicable |
| Conditions | Class-level inference based on organic peroxide literature; direct experimental data for CAS 62641-36-5 not identified in open literature |
Why This Matters
For procurement decisions involving synthetic routes that require radical initiation or controlled oxidative activation, the peroxide ester is functionally irreplaceable by non-peroxide analogs, and the choice of peroxide structure dictates thermal activation conditions.
- [1] Thieme Science of Synthesis. Volume on Peroxide (O–O) Functional Group Synthesis. Organic peroxide classification and reactivity principles. Accessed May 2026. View Source
- [2] PubChem. Bis(1-oxobutyl)peroxide (CID 123456) – Hazard and reactivity data for structurally related diacyl peroxides. Accessed May 2026. View Source
